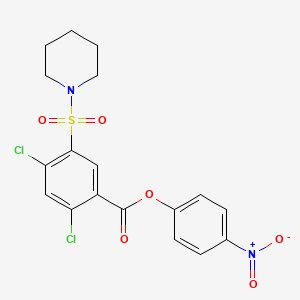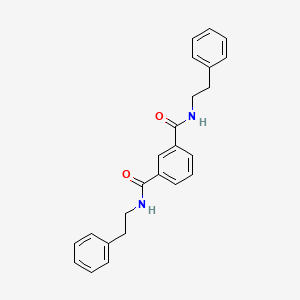![molecular formula C18H21BrN2O3S B3743487 4-bromo-3-[(diethylamino)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B3743487.png)
4-bromo-3-[(diethylamino)sulfonyl]-N-(2-methylphenyl)benzamide
Descripción general
Descripción
4-bromo-3-[(diethylamino)sulfonyl]-N-(2-methylphenyl)benzamide, also known as BDBES, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the benzamide family of compounds and has been found to have a range of biological activities. In
Mecanismo De Acción
The mechanism of action of 4-bromo-3-[(diethylamino)sulfonyl]-N-(2-methylphenyl)benzamide is not fully understood. It is believed to act by binding to specific proteins, such as ion channels, and altering their function. 4-bromo-3-[(diethylamino)sulfonyl]-N-(2-methylphenyl)benzamide has been found to have a high affinity for certain types of ion channels, including voltage-gated sodium channels and transient receptor potential (TRP) channels.
Biochemical and Physiological Effects:
4-bromo-3-[(diethylamino)sulfonyl]-N-(2-methylphenyl)benzamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. This makes 4-bromo-3-[(diethylamino)sulfonyl]-N-(2-methylphenyl)benzamide a potential candidate for the development of new analgesic drugs. 4-bromo-3-[(diethylamino)sulfonyl]-N-(2-methylphenyl)benzamide has also been found to inhibit the growth of certain types of cancer cells, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-3-[(diethylamino)sulfonyl]-N-(2-methylphenyl)benzamide in lab experiments is its high potency and selectivity for certain types of proteins, such as ion channels. This makes it a useful tool for studying the structure and function of these proteins. However, 4-bromo-3-[(diethylamino)sulfonyl]-N-(2-methylphenyl)benzamide also has limitations, including its potential toxicity and the difficulty of synthesizing large quantities of the compound.
Direcciones Futuras
There are several future directions for research involving 4-bromo-3-[(diethylamino)sulfonyl]-N-(2-methylphenyl)benzamide. One area of interest is the development of new analgesic drugs based on the structure of 4-bromo-3-[(diethylamino)sulfonyl]-N-(2-methylphenyl)benzamide. Another area of interest is the use of 4-bromo-3-[(diethylamino)sulfonyl]-N-(2-methylphenyl)benzamide as a tool for studying the regulation of ion channels in various diseases, such as epilepsy and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of 4-bromo-3-[(diethylamino)sulfonyl]-N-(2-methylphenyl)benzamide and its potential applications in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
4-bromo-3-[(diethylamino)sulfonyl]-N-(2-methylphenyl)benzamide has been extensively used in scientific research due to its unique properties. It has been found to have a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. 4-bromo-3-[(diethylamino)sulfonyl]-N-(2-methylphenyl)benzamide has also been used as a tool for studying the structure and function of proteins, particularly those involved in the regulation of ion channels.
Propiedades
IUPAC Name |
4-bromo-3-(diethylsulfamoyl)-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-4-21(5-2)25(23,24)17-12-14(10-11-15(17)19)18(22)20-16-9-7-6-8-13(16)3/h6-12H,4-5H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAMSYZTRKQWJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3743407.png)
![4-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3743410.png)

![4-{[2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3743419.png)


![2'-{[(3-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3743450.png)

![2-chloro-5-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B3743464.png)



![3-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3743506.png)
